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Compound of Interest

Compound Name: 6-Aldehydoisoophiopogonone A

Cat. No.: B15586361

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tuberous roots of
Ophiopogon japonicus, a plant used in traditional medicine. The structural elucidation of such
natural products is a critical step in drug discovery and development, providing the foundational
chemical information for understanding its biological activity and for potential synthesis. Nuclear
Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the
unambiguous determination of the molecular structure of organic compounds in solution. This
application note provides a detailed protocol for the structural elucidation of 6-
Aldehydoisoophiopogonone A using a suite of one-dimensional (1D) and two-dimensional
(2D) NMR experiments.

Data Presentation

The complete assignment of the proton (*H) and carbon (*3C) NMR spectra is paramount for
structural elucidation. The following table summarizes the assigned chemical shifts () in parts
per million (ppm), coupling constants (J) in Hertz (Hz), and key 2D NMR correlations (COSY,
HSQC, and HMBC) for 6-Aldehydoisoophiopogonone A.
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Disclaimer: The following NMR data is a representative example based on the known structure
of 6-Aldehydoisoophiopogonone A and typical chemical shifts observed for similar
homoisoflavonoid compounds. It is intended for illustrative purposes to guide researchers in

their analytical work.

Table 1: 1H and 3C NMR Data and 2D Correlations for 6-Aldehydoisoophiopogonone A (in
DMSO-de)
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OH (ppm, COosy HSQC HMBC
Position oC (ppm) mult., J in Correlation . Correlation
Correlation
Hz) S S
2 162.5 8.15 (s) - CH C-3,C-4, C-9
3 110.2 - - - -
4 181.8 - - - -
4a 104.5 - - - -
5 164.1 - - - -
C-4a, C-5, C-
5-OH - 12.90 (s) - - .
6 108.7 - - - -
6-CHO 192.3 10.35 (s) - CH C-5,C-6, C-7
7 165.8 - - - -
7-OH - 10.80 (s, br) - - C-6, C-7,C-8
8 105.9 - - - -
8a 158.2 - - - -
C-7,C-8, C-
8-CHs 8.9 2.15 (s) - CHs
8a
C-2,C-3,C-
9 30.8 3.80 (s) - CH2 4,C-1,C-2,
C-6'
1 132.1 - - - -
6.85(d,J = C-9, C-3, C-
2' 109.5 H-6' CH
1.5) 4' C-6'
3 147.9 - - - -
4 146.8 - - - -
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6.78 (d, J = c-1, C-3, C-
5 108.3 H-6' CH

8.0) 4

6.72 (dd, J = C-9, C-1', C-
6 121.8 H-2', H-5' CH

8.0, 1.5) 2, C-4
OCH20 101.2 5.95 (s) - CH:z C-3, C-4'

Experimental Protocols
Sample Preparation

o Weigh approximately 5-10 mg of purified 6-Aldehydoisoophiopogonone A.
¢ Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).

« Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR
tube.

e Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or
higher) equipped with a cryoprobe for enhanced sensitivity.

e 'HNMR:
o Pulse Program: zg30

Solvent: DMSO

o

[¢]

Temperature: 298 K

o

Spectral Width: 20 ppm

[e]

Acquisition Time: 4 seconds

o

Relaxation Delay: 2 seconds
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o Number of Scans: 16

e 13C NMR:
o Pulse Program: zgpg30 (proton-decoupled)
o Solvent: DMSO
o Temperature: 298 K
o Spectral Width: 240 ppm
o Acquisition Time: 1 second
o Relaxation Delay: 2 seconds
o Number of Scans: 1024
o DEPT-135 (Distortionless Enhancement by Polarization Transfer):
o Pulse Program: dept135

o Purpose: To differentiate between CH, CHz, and CHs signals (CH/CHs positive, CH2
negative).

o Parameters: Use standard instrument parameters.
e COSY (Correlation Spectroscopy):

o Pulse Program: cosygpqf

[e]

Purpose: To identify proton-proton scalar couplings (*H-*H correlations).

o

Spectral Width (F1 and F2): 12 ppm

[¢]

Number of Increments: 256

[e]

Number of Scans per Increment: 8
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e HSQC (Heteronuclear Single Quantum Coherence):

(¢]

Pulse Program: hsgcedetgpsisp2.3

o Purpose: To identify direct one-bond proton-carbon correlations (H-13C).
o H Spectral Width (F2): 12 ppm

o 13C Spectral Width (F1): 180 ppm

o 1J(C,H) Coupling Constant: Optimized for 145 Hz

o HMBC (Heteronuclear Multiple Bond Correlation):

[¢]

Pulse Program: hmbcgpndqgf

[e]

Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

o

1H Spectral Width (F2): 12 ppm

[¢]

13C Spectral Width (F1): 220 ppm

o

Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

Mandatory Visualizations
Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 6-
Aldehydoisoophiopogonone A using NMR spectroscopy.
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1D NMR Experiments
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NMR Structural Elucidation Workflow

Key HMBC Correlations for Structural Assembly

The following diagram highlights the key Heteronuclear Multiple Bond Correlation (HMBC)
signals that are crucial for assembling the molecular fragments of 6-

Aldehydoisoophiopogonone A.
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Key HMBC Correlations
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Conclusion

The combination of 1D (*H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy
provides a powerful and definitive method for the structural elucidation of complex natural
products like 6-Aldehydoisoophiopogonone A. By following the detailed protocols and data
interpretation workflow outlined in this application note, researchers can confidently determine
the chemical structure, which is a fundamental requirement for further investigation into its
pharmacological properties and potential as a therapeutic agent.

 To cite this document: BenchChem. [Application Note: Structural Elucidation of 6-
Aldehydoisoophiopogonone A using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15586361#nmr-spectroscopy-for-6-
aldehydoisoophiopogonone-a-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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